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Compound of Interest

Compound Name: Quinethazone

Cat. No.: B1679951

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and structural properties of
Quinethazone, a thiazide-like diuretic. The document details its molecular architecture,
physicochemical properties, mechanism of action, and the experimental protocols used for its
characterization.

Chemical Structure and Nomenclature

Quinethazone is a synthetic organic compound belonging to the quinazoline class of
molecules.[1] Its structure features a tetrahydro-quinazolinone core substituted with an ethyl
group, a chloro group, and a sulfonamide group, the last of which is critical for its diuretic
activity.

The IUPAC name for Quinethazone is 7-chloro-2-ethyl-4-oxo-2,3-dihydro-1H-quinazoline-6-
sulfonamide.[1] The chemical structure is visualized below.

Caption: 2D Chemical Structure of Quinethazone.

Physicochemical and Quantitative Data

The key quantitative properties of Quinethazone are summarized in the table below. These
parameters are essential for understanding its pharmacokinetic and pharmacodynamic
behavior, including absorption, distribution, and receptor interaction.
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Property Value Reference(s)

Molecular Formula C10H12CIN3Os3S [1]

Molecular Weight 289.74 g/mol [1]
7-chloro-2-ethyl-4-ox0-2,3-

IUPAC Name dihydro-1H-quinazoline-6- [1]
sulfonamide

CAS Number 73-49-4 [1]

Physical Description

Fibrous crystals or white

powder

[1]

Water Solubility

0.15 g/L (at 25 °C)

[2]

Other Solubilities

Soluble in acetone and alcohol  [1]

pKa

9.3 (Uncertain), 10.7

(Uncertain)

[2]

LogP (XlogP)

1.2

Mechanism of Action and Signaling Pathway

Quinethazone exerts its diuretic and antihypertensive effects primarily by inhibiting the

thiazide-sensitive Na*-Cl~ cotransporter (NCC), encoded by the SLC12A3 gene, in the distal

convoluted tubule (DCT) of the kidney.[3] By blocking this transporter, Quinethazone prevents

the reabsorption of sodium and chloride ions from the tubular fluid back into the blood. This

leads to an increased excretion of water (osmotic diuresis), sodium, and chloride, which

reduces extracellular fluid volume and subsequently lowers blood pressure.[3] Additionally,

Quinethazone has been noted to be a weak inhibitor of carbonic anhydrase.[3]

The workflow below illustrates this primary mechanism of action.

f

Increased Excretion o Reduced Blood Volume:
Na, CI-, and Water (Diuresis)

& Blood Pressure.
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Caption: Signaling pathway for Quinethazone's diuretic action.

Experimental Protocols

The structural elucidation and characterization of Quinethazone involve several key analytical
techniques. Below are detailed methodologies for its synthesis and structural analysis.

The original synthesis of Quinethazone was reported by Cohen et al. in 1960. While the full
historical text is not detailed here, a representative modern synthesis for a quinazolinone
derivative involves a cyclocondensation reaction.

Reaction Setup: A mixture of 2-amino-4-chloro-5-sulfamoyl-N-ethylaniline (1.0 eq) and
triethyl orthoformate (1.2 eq) in a round-bottom flask is heated under reflux in an inert solvent
such as ethanol.

Monitoring: The reaction progress is monitored by Thin-Layer Chromatography (TLC) using a
suitable mobile phase (e.g., ethyl acetate/hexane mixture) until the starting material is
consumed.

Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the
solvent is removed under reduced pressure using a rotary evaporator.

Purification: The resulting crude solid is purified by recrystallization from a suitable solvent
system (e.g., ethanol/water or acetone) to yield the pure Quinethazone product.[4]

Characterization: The final product's identity and purity are confirmed using techniques
described below (NMR, MS).

NMR spectroscopy is used to determine the carbon-hydrogen framework of the molecule.

o Sample Preparation: Approximately 5-10 mg of purified Quinethazone is dissolved in 0.6 mL
of a deuterated solvent (e.g., DMSO-ds) in a standard 5 mm NMR tube. Tetramethylsilane
(TMS) is added as an internal standard (0O ppm).

e 1H NMR Acquisition: The proton NMR spectrum is acquired on a 400 MHz (or higher)
spectrometer. Key parameters include a 30-degree pulse angle, a relaxation delay of 1-2
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seconds, and acquisition of 16-32 scans to ensure a good signal-to-noise ratio.

e 13C NMR Acquisition: The carbon NMR spectrum is acquired on the same instrument. A
proton-decoupled sequence (e.g., DEPT or APT) is used to simplify the spectrum and
provide information on the type of carbon (CH, CHz, CHs, C).[5] A longer relaxation delay (5-
10 seconds) and a larger number of scans (1024 or more) are typically required due to the
low natural abundance of 13C.[6]

o Data Analysis: The chemical shifts (d), integration values, and coupling constants (J) in the
1H spectrum, along with the chemical shifts in the $3C spectrum, are analyzed to confirm the
presence of the ethyl group, the aromatic protons, and the overall molecular structure.[5][7]

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern,
further confirming the structure.

o Sample Preparation: A dilute solution of Quinethazone (approx. 10-100 pg/mL) is prepared
in a suitable solvent like methanol or acetonitrile.

« lonization: The sample is introduced into a high-resolution mass spectrometer (HRMS) using
an appropriate ionization source, such as Electrospray lonization (ESI).[5]

o Data Acquisition: The mass spectrum is acquired in positive or negative ion mode. The
instrument is calibrated to ensure high mass accuracy (<5 ppm).[8]

o Data Analysis: The spectrum is analyzed for the molecular ion peak ([M+H]* or [M-H]>),
which should correspond to the calculated exact mass of Quinethazone (C10H12CIN3O3S).
The isotopic pattern, particularly the M+2 peak characteristic of a chlorine-containing
compound, is also verified.[4][5]

To obtain the definitive three-dimensional atomic arrangement, single-crystal X-ray diffraction is
the gold standard.

o Crystal Growth: High-quality single crystals of Quinethazone are grown.[9] A common
method is slow evaporation, where a saturated solution of the compound in a suitable
solvent (e.g., acetone) is left undisturbed in a loosely covered vial for several days to weeks.
[10]
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» Crystal Selection and Mounting: A suitable crystal (typically >0.1 mm in all dimensions, with
no visible defects) is selected under a microscope and mounted on a goniometer head.[11]

o Data Collection: The mounted crystal is placed in an X-ray diffractometer and cooled to a low
temperature (e.g., 100 K) to minimize thermal vibrations. It is then irradiated with a
monochromatic X-ray beam, and the resulting diffraction pattern is recorded on a detector.
[11]

o Structure Solution and Refinement: The diffraction data are processed to determine the unit
cell dimensions and space group. The atomic positions are determined using direct methods
or Patterson methods, and the structural model is refined against the experimental data to
yield the final, precise 3D structure, including bond lengths and angles.[12]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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